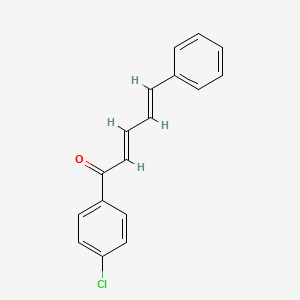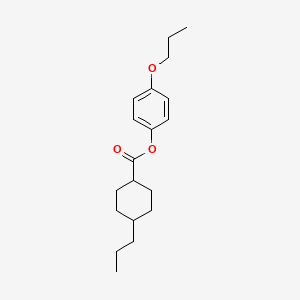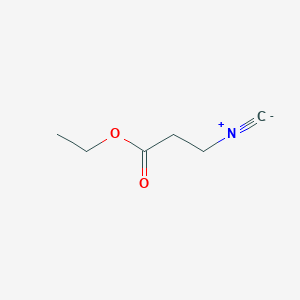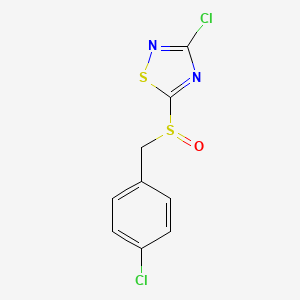
3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole
Vue d'ensemble
Description
3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole is a useful research compound. Its molecular formula is C9H6Cl2N2OS2 and its molecular weight is 293.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole and related thiadiazole derivatives have been investigated for their potential as corrosion inhibitors. Studies have shown that certain thiadiazole compounds exhibit significant inhibition properties for the corrosion of metals in acidic environments. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to form a protective layer on the metal surface, reducing the rate of corrosion. Quantum chemical parameters, such as dipole moment and molecular orbital energies, have been correlated with experimental inhibition efficiencies, suggesting a relationship between molecular structure and corrosion inhibition performance (Bentiss et al., 2007).
Antimicrobial and Antitumor Activities
Thiadiazole derivatives have also been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown potential anti-tobacco mosaic virus activity. The structural confirmation of these compounds through NMR, IR, and elemental analysis underpins their biological activity potential (Chen et al., 2010). Similarly, disulfide derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and demonstrated to exhibit antiproliferative activities against various cancer cell lines, offering promising leads for the development of new anticancer agents (Sha et al., 2015).
Agricultural Applications
The fungicidal activities of thiadiazole derivatives, particularly in the agricultural sector, have been explored. New 1,3,4-thiadiazole xylofuranose derivatives synthesized for agricultural use have exhibited potent fungicidal activities, surpassing those of commercial fungicides like Chlorothalonil. These findings are supported by 3D-QSAR studies, which help in understanding the structural requirements for high fungicidal activity and environmental compatibility, guiding the development of effective agricultural fungicides (Zong et al., 2017).
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-5-(4-chlorobenzylsulfinyl)-1,2,4-thiadiazole is the 5-hydroxytryptamine receptor 6 (Homo sapiens) . This receptor plays a crucial role in neurotransmission, affecting mood, appetite, and sleep.
Mode of Action
This interaction may involve the formation of a complex with the receptor, altering its conformation and modulating its signaling pathway .
Biochemical Pathways
The compound’s interaction with the 5-hydroxytryptamine receptor 6 can affect various biochemical pathways. These include the serotonin signaling pathway, which plays a key role in mood regulation and other neurological processes. The downstream effects of these pathway alterations can lead to changes in cellular function and behavior .
Pharmacokinetics
Like many similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its target receptor and the subsequent changes in biochemical pathways. These effects can include alterations in neurotransmitter levels, changes in neuronal firing rates, and modifications to cellular signaling processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors can include pH, temperature, and the presence of other molecules that can interact with the compound. For example, the presence of certain enzymes could potentially metabolize the compound, altering its efficacy .
Propriétés
IUPAC Name |
3-chloro-5-[(4-chlorophenyl)methylsulfinyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2OS2/c10-7-3-1-6(2-4-7)5-16(14)9-12-8(11)13-15-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJVMKMHAQNRGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)C2=NC(=NS2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375717 | |
| Record name | 3-Chloro-5-[(4-chlorophenyl)methanesulfinyl]-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486997-65-3 | |
| Record name | 3-Chloro-5-[(4-chlorophenyl)methanesulfinyl]-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1608146.png)
![2-[2-(4-chlorophenyl)phenyl]acetic Acid](/img/structure/B1608147.png)
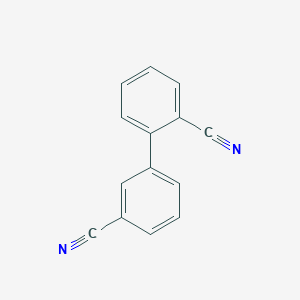

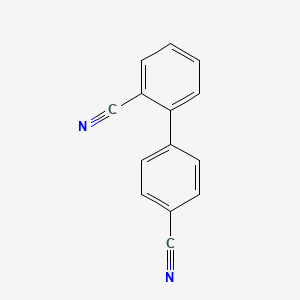

![3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1608153.png)
